

Application Notes & Protocols: Quantification of Janagliflozin in Plasma

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Compound of Interest

Compound Name: Janagliflozin

Cat. No.: B10822229

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of **Janagliflozin** in plasma samples. The primary method detailed is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.

Introduction

Janagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, a class of drugs used in the management of type 2 diabetes. Accurate quantification of **Janagliflozin** in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document outlines a validated HPLC-MS/MS method for this purpose.

Table 1: Summary of Quantitative Data for Janagliflozin Analysis

| Parameter | Result |
|---|----------------|
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r ²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (10 ng/mL) | ≤ 15% |
| Medium QC (100 ng/mL) | ≤ 15% |
| High QC (4000 ng/mL) | ≤ 15% |
| Inter-day Precision (%CV) | |
| Low QC (10 ng/mL) | ≤ 15% |
| Medium QC (100 ng/mL) | ≤ 15% |
| High QC (4000 ng/mL) | ≤ 15% |
| Accuracy (% Bias) | |
| Low QC (10 ng/mL) | Within ± 15% |
| Medium QC (100 ng/mL) | Within ± 15% |
| High QC (4000 ng/mL) | Within ± 15% |
| Mean Recovery | > 85% |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of **Janagliflozin** from plasma samples using protein precipitation, a rapid and effective method for sample cleanup.

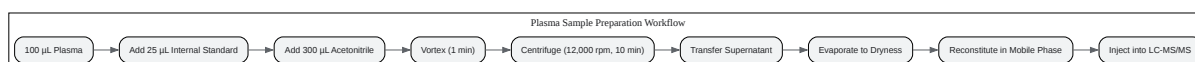
Materials:

- Human plasma (K2EDTA as anticoagulant)

- **Janagliflozin** analytical standard
- Internal Standard (IS) solution (e.g., Canagliflozin-d4)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Microcentrifuge

Procedure:

- Pipette 100 μ L of plasma sample into a 1.5 mL microcentrifuge tube.
- Add 25 μ L of the internal standard working solution.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue with 100 μ L of the mobile phase.
- Vortex for 30 seconds and inject a portion of the sample into the HPLC-MS/MS system.



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Plasma Sample Preparation Workflow

HPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of **Janagliflozin**.

Instrumentation:

- HPLC system capable of binary gradient elution
- Autosampler
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

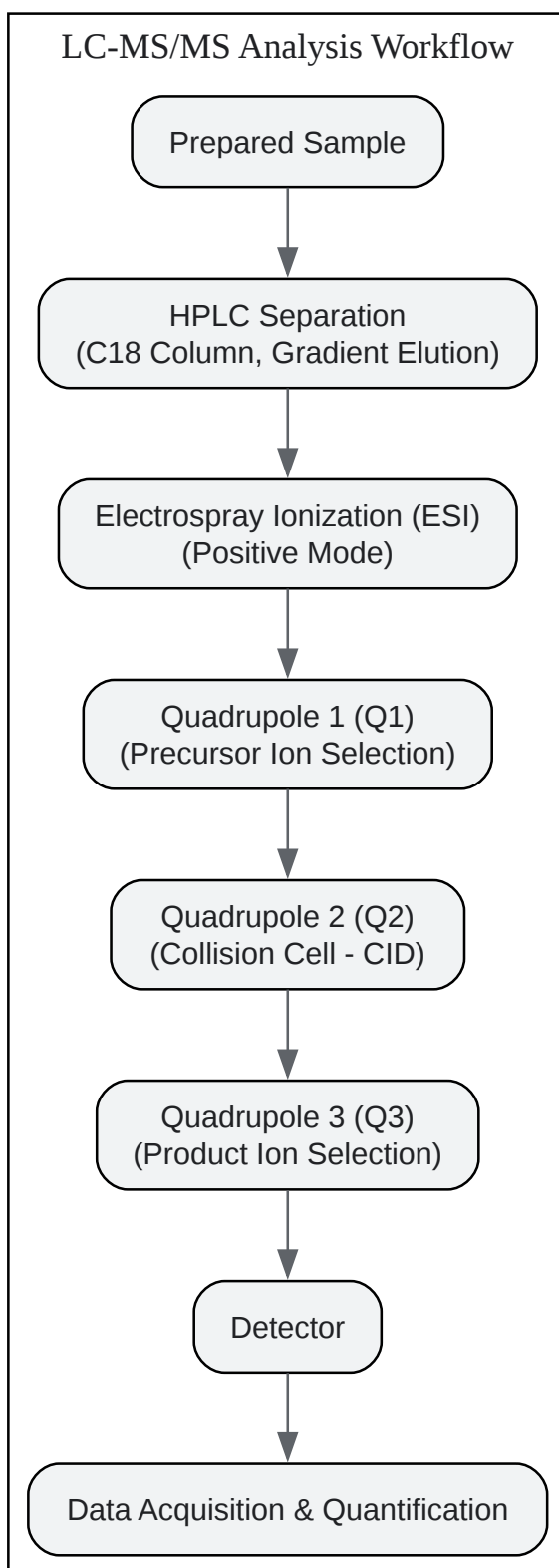
Chromatographic Conditions:

- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient Program:
 - 0-0.5 min: 10% B
 - 0.5-2.0 min: 10-90% B
 - 2.0-2.5 min: 90% B
 - 2.5-2.6 min: 90-10% B

- 2.6-3.5 min: 10% B

Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Temperature: 500°C
- Curtain Gas: 30 psi
- Collision Gas: 8 psi
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 50 psi
- MRM Transitions:
 - **Janagliflozin**: Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on the reference standard.
 - Internal Standard (e.g., Canagliflozin-d4): Precursor Ion (Q1) > Product Ion (Q3) - Specific m/z values to be determined based on the reference standard.



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LC-MS/MS Analysis Workflow

Method Validation

The described analytical method has been validated according to regulatory guidelines. The validation parameters included selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

- **Selectivity:** The method demonstrated no significant interference from endogenous plasma components at the retention times of **Janagliflozin** and the internal standard.
- **Linearity:** The calibration curve was linear over the concentration range of 5 to 5000 ng/mL with a correlation coefficient (r^2) greater than 0.99.
- **Precision and Accuracy:** Both intra-day and inter-day precision were within 15% (CV), and accuracy was within $\pm 15\%$ of the nominal concentrations.
- **Recovery:** The mean extraction recovery of **Janagliflozin** from plasma was consistently above 85%.
- **Stability:** **Janagliflozin** was found to be stable in plasma under various conditions, including bench-top storage, freeze-thaw cycles, and long-term storage at -80°C .

Conclusion

The HPLC-MS/MS method detailed in these application notes is a robust, sensitive, and reliable for the quantification of **Janagliflozin** in human plasma. This method is suitable for supporting pharmacokinetic and other clinical studies of **Janagliflozin**.

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